4-Acetamido Antipyrine-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

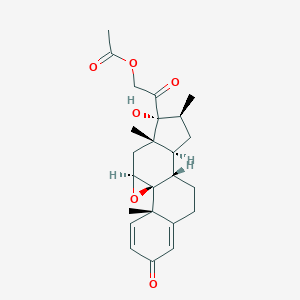

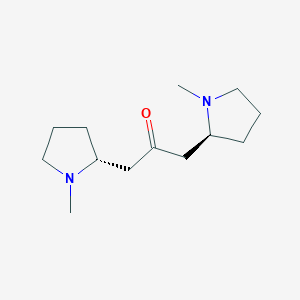

The synthesis of 4-Acetamido Antipyrine-d3 involves acetylation of 4-amino antipyrine to yield 4-acetamide pyrazolone, which serves as a precursor for further chemical modifications to produce various heterocyclic compounds incorporating the antipyrine moiety. This process demonstrates the compound's versatility as a starting material for synthesizing biologically active molecules (Aly, Saleh, & Elhady, 2011).

Molecular Structure Analysis

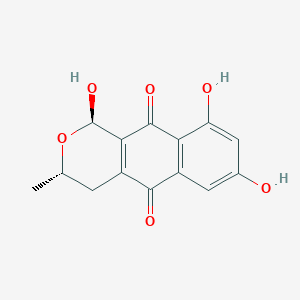

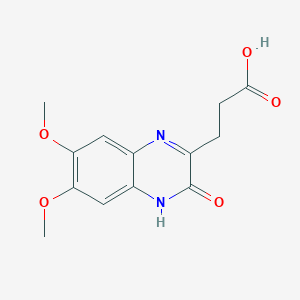

Molecular conformations and structural analyses of antipyrine derivatives reveal their complex interactions and the presence of different molecular conformations within the same compound. Studies using X-ray crystallography and spectral analysis have shown these derivatives' diverse biological activities can be attributed to their structural configurations (Narayana, Yathirajan, Rathore, & Glidewell, 2016).

Chemical Reactions and Properties

4-Acetamido Antipyrine-d3 undergoes various chemical reactions, including Claisen condensation and Michael type addition, which are crucial for synthesizing new compounds with potential antimicrobial activities. These reactions illustrate the compound's reactivity and its utility in creating derivatives with enhanced biological functions (Aly, Saleh, & Elhady, 2011).

Physical Properties Analysis

The physical properties of 4-Acetamido Antipyrine-d3 derivatives, including melting points, solubility, and crystalline structure, are critical for understanding their behavior in biological systems. These properties are determined through experimental methods such as X-ray diffraction, spectroscopy, and thermal analysis, providing insights into the compounds' stability and bioavailability.

Chemical Properties Analysis

Chemical properties analysis of 4-Acetamido Antipyrine-d3 focuses on its reactivity, including its role as a precursor in synthesizing various biologically active compounds. Studies have explored its reactions with different reagents to produce compounds with analgesic, anti-inflammatory, and antimicrobial activities, highlighting its significance in drug development and chemical synthesis (Aly, Saleh, & Elhady, 2011).

科学的研究の応用

Synthesis of New Heterocyclic Compounds

4-Acetamido antipyrine-d3 has been utilized in the synthesis of new heterocyclic compounds with potential biological activities. Aly, Saleh, and Elhady (2011) explored the synthesis of thiophene, thienopyrimidine, and thienothiadiazine derivatives of antipyrine, exhibiting promising antimicrobial activities (Aly, Saleh, & Elhady, 2011).

Mechanism of Antipyretic Actions

Research on the mechanism of antipyretic actions of related compounds such as acetaminophen (which has a structure resembling 4-acetamido antipyrine) has been conducted. Studies by Bashir, Elegunde, and Morgan (2019), and Ayoub et al. (2004) investigated how acetaminophen and related compounds reduce body temperature, potentially through the inhibition of lipolysis and mitochondrial function, and by affecting prostaglandin synthesis (Bashir, Elegunde, & Morgan, 2019); (Ayoub et al., 2004).

Biological Activities of Derivatives

Narayana et al. (2016) studied the molecular conformations of 4-antipyrine derivatives, which are important for understanding their biological activities, such as analgesic, antibacterial, and anti-inflammatory properties (Narayana et al., 2016).

Antinociceptive Effect in Pain Models

The antinociceptive effects of compounds like N-antipyrine-3,4-dichloromaleimide, which is structurally similar to 4-acetamido antipyrine, have been investigated by Quintão et al. (2010). This study explored its effects in various pain models, revealing potential therapeutic applications for chronic pain (Quintão et al., 2010).

Cyclooxygenase Inhibition

Botting (2000) explored the role of cyclooxygenase inhibition in the action of acetaminophen, a compound related to 4-acetamido antipyrine. This research contributes to understanding how such compounds might exert their pharmacological effects (Botting, 2000).

Safety And Hazards

将来の方向性

As a deuterated derivative of Antipyrine, 4-Acetamido Antipyrine-d3 is a valuable tool for investigating the pharmacokinetics and metabolism of Antipyrine, as well as for understanding the underlying mechanisms of drug action and drug interactions . Its use in research is likely to continue and expand as we strive to understand more about these processes.

特性

IUPAC Name |

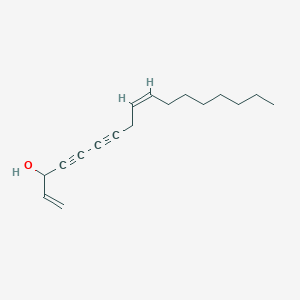

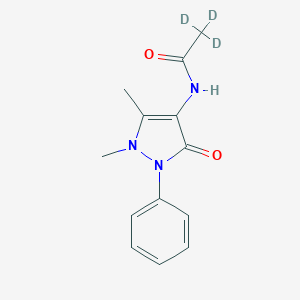

2,2,2-trideuterio-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-9-12(14-10(2)17)13(18)16(15(9)3)11-7-5-4-6-8-11/h4-8H,1-3H3,(H,14,17)/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIAGWXKSCXPNNZ-BMSJAHLVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetamido Antipyrine-d3 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。